![molecular formula C22H26N2O B5506890 3-{[benzyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5506890.png)

3-{[benzyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

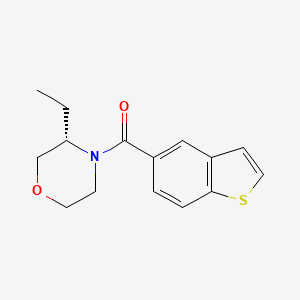

The synthesis of quinoline derivatives often involves cyclization reactions, condensations, and modifications of the quinoline nucleus. For instance, Bojinov and Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which are related to the compound , by cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester (Bojinov & Grabchev, 2003). Such methods may provide insights into the synthesis approaches for the specified quinolinol derivative.

Molecular Structure Analysis

Quinoline derivatives exhibit a variety of molecular structures, often influenced by substitutions on the quinoline ring. The molecular structure is crucial for understanding the compound's reactivity and interactions. Techniques like IR and NMR spectral data play a vital role in determining these structures, as seen in the work of Iwanami, Seki, and Inagaki (1971), who analyzed the structure of phenacyl derivatives of quinoxalinone and benzoxazin-2-one (Iwanami et al., 1971).

Chemical Reactions and Properties

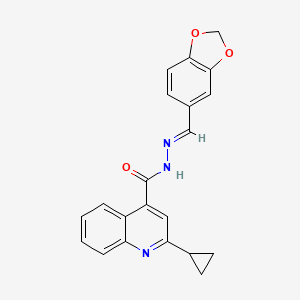

Quinoline derivatives undergo various chemical reactions, including electrophilic substitutions, nucleophilic additions, and cyclization reactions. The reactivity is influenced by the electronic effects of substituents on the quinoline ring. For example, the study by Gao et al. (2011) describes the synthesis of methylenedioxy-bearing quinoline-3-carboxylic acid derivatives via Friedländer condensation, demonstrating typical reactions involving quinoline compounds (Gao et al., 2011).

Applications De Recherche Scientifique

Antibacterial Activity

Some derivatives of quinolinol, through synthesis and modification, have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. A study by Asghari et al. (2014) on the synthesis of pyranoquinoline derivatives indicated moderate effectiveness against bacterial growth, with the highest effectiveness observed against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).

Green Chemistry Synthesis

Research by Petronijevic et al. (2017) presented an environmentally friendly synthesis of quinoxalinones and benzoxazin-2-ones using lemon juice as a solvent and catalyst, highlighting an innovative approach towards sustainable chemistry (Petronijevic, Bugarčić, Bogdanović, Stefanovic, & Janković, 2017).

Catalyst Development

Facchetti et al. (2016) explored the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction, demonstrating the compound's utility in catalytic processes (Facchetti, Jurčík, Baldino, Giboulot, Nedden, Zanotti-gerosa, Blackaby, Bryan, Boogaard, McLaren, Moya, Reynolds, Sandham, Martinuzzi, & Baratta, 2016).

Liquid Crystal Displays

A study by Bojinov and Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for potential application in liquid crystal displays, indicating the role of quinoline derivatives in material science and electronic displays (Bojinov & Grabchev, 2003).

Photodiode Applications

Elkanzi et al. (2020) designed and fabricated organic photodiodes using a novel pyrimidine fused quinolone carboxylate moiety, showcasing the potential of quinoline derivatives in optoelectronic applications (Elkanzi, Farag, Roushdy, & Mansour, 2020).

Propriétés

IUPAC Name |

3-[[benzyl(ethyl)amino]methyl]-2,7,8-trimethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O/c1-5-24(13-18-9-7-6-8-10-18)14-20-17(4)23-21-16(3)15(2)11-12-19(21)22(20)25/h6-12H,5,13-14H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREBODTZKLAKPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)CC2=C(NC3=C(C2=O)C=CC(=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[Benzyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-[(3-chlorophenoxy)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5506842.png)

![N-benzyl-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5506846.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5506847.png)

![2-benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5506853.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(2'-methyl-4-biphenylyl)methyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5506859.png)

![8-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506872.png)

![{2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5506886.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506898.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5506900.png)